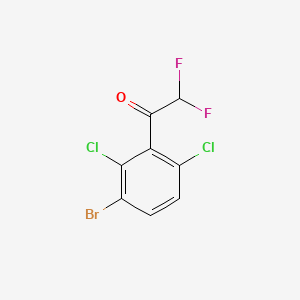
1-(3-Bromo-2,6-dichlorophenyl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-2,6-dichlorophenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C8H3BrCl2F2O. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic ketone. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2,6-dichlorophenyl)-2,2-difluoroethanone typically involves the halogenation of a suitable aromatic precursor. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes halogenation, acylation, and purification steps to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-2,6-dichlorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted aromatic compounds with new functional groups.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1-(3-Bromo-2,6-dichlorophenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-2,6-dichlorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The halogen atoms can form halogen bonds with proteins or enzymes, affecting their function. The carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Bromo-2,6-dichlorophenyl)-2-fluoroethanone
- 1-(3-Bromo-2,6-dichlorophenyl)-2-phenylethanol
Uniqueness
1-(3-Bromo-2,6-dichlorophenyl)-2,2-difluoroethanone is unique due to the presence of two fluorine atoms, which enhance its chemical stability and reactivity. The combination of bromine, chlorine, and fluorine atoms provides a distinct set of properties that differentiate it from other halogenated aromatic compounds.
Propiedades
Fórmula molecular |
C8H3BrCl2F2O |
|---|---|
Peso molecular |
303.91 g/mol |
Nombre IUPAC |
1-(3-bromo-2,6-dichlorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3BrCl2F2O/c9-3-1-2-4(10)5(6(3)11)7(14)8(12)13/h1-2,8H |
Clave InChI |
QYSWDVSIHRFNBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)C(=O)C(F)F)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.2.0]heptane-2,6-dione](/img/structure/B14760048.png)
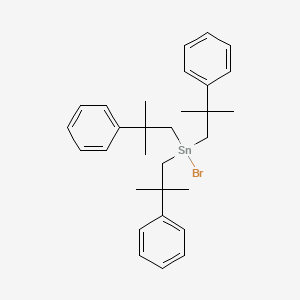
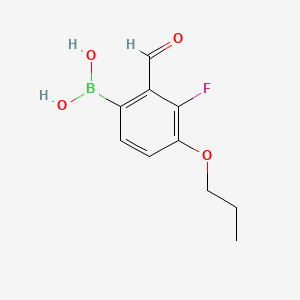
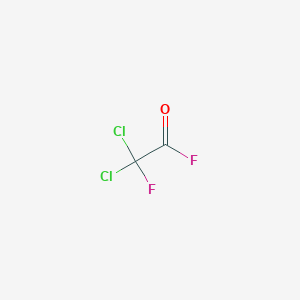
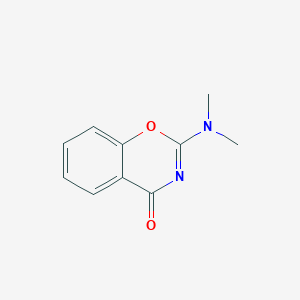
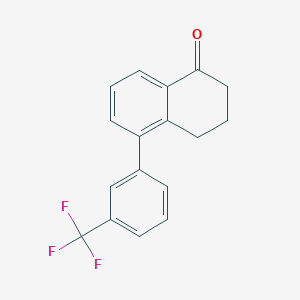
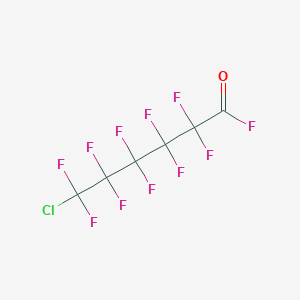
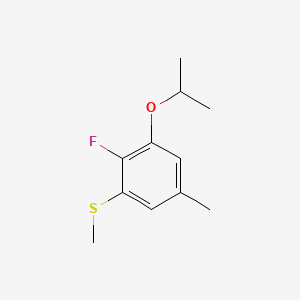

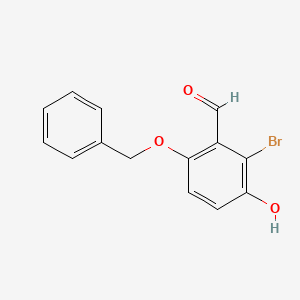
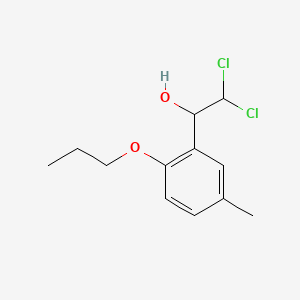

![6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine](/img/structure/B14760149.png)

